rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione
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Overview
Description
rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione: is a bicyclic organic compound with a unique structure that includes two fused furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to form the desired dione structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials. It can be incorporated into polymer chains to modify their properties.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
- rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-2,6-dione
- rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one
- rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan
Uniqueness: rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione is unique due to its bicyclic structure with fused furan rings, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry.
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYJJOVZZIPTD-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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